molecular formula C24H21ClN4O B3798184 1-benzhydryl-N-[1-(2-chlorophenyl)ethyl]triazole-4-carboxamide

1-benzhydryl-N-[1-(2-chlorophenyl)ethyl]triazole-4-carboxamide

Cat. No.: B3798184
M. Wt: 416.9 g/mol
InChI Key: DQHHMKIEFUELDS-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The compound you mentioned also contains a 2-chlorophenyl group, which is a phenyl group substituted with a chlorine atom.


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The 2-chlorophenyl group is a phenyl ring with a chlorine atom substituted at the 2nd position .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to their versatile structure. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .

Mechanism of Action

The mechanism of action of triazoles largely depends on their specific structure and the biological system they interact with. They can bind to a variety of enzymes and receptors in the biological system, leading to various biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the research and development of triazoles and chlorophenyl compounds could involve exploring their potential uses in medicinal chemistry, given their versatile biological activities . Further studies could also focus on developing more efficient and environmentally friendly synthesis methods.

Properties

IUPAC Name

1-benzhydryl-N-[1-(2-chlorophenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O/c1-17(20-14-8-9-15-21(20)25)26-24(30)22-16-29(28-27-22)23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,23H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHHMKIEFUELDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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